molecular formula C15H20N4O2S B12720997 N-2-Benzothiazolyl-N'-(2-(diethylamino)ethyl)ethanediamide CAS No. 104388-97-8

N-2-Benzothiazolyl-N'-(2-(diethylamino)ethyl)ethanediamide

Cat. No.: B12720997
CAS No.: 104388-97-8
M. Wt: 320.4 g/mol
InChI Key: BYPBQSMJAZZOOD-UHFFFAOYSA-N
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Description

N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide is a complex organic compound that contains a benzothiazole ring system. Benzothiazoles are known for their significant biological and pharmaceutical activities. This compound is composed of 42 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . Benzothiazoles are widely used in various fields such as medicinal chemistry, biochemistry, and industrial applications due to their diverse biological activities .

Preparation Methods

The synthesis of N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide involves several steps. One common method is the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization of thioamide or carbon dioxide as raw materials . Another approach involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme activities and protein interactions. Industrially, it is used in the production of fluorescence materials, electroluminescent devices, and imaging reagents .

Mechanism of Action

The mechanism of action of N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring system can interact with various enzymes and receptors, leading to inhibition or activation of biological processes . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The compound’s diethylaminoethyl group can enhance its solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide can be compared with other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . These compounds share similar structural features but differ in their functional groups and biological activities. For instance, 2-aminobenzothiazole is known for its anti-tuberculosis activity, while 2-mercaptobenzothiazole is used as a vulcanization accelerator in the rubber industry . The unique combination of the benzothiazole ring and the diethylaminoethyl group in N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide gives it distinct properties and applications.

Properties

CAS No.

104388-97-8

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]oxamide

InChI

InChI=1S/C15H20N4O2S/c1-3-19(4-2)10-9-16-13(20)14(21)18-15-17-11-7-5-6-8-12(11)22-15/h5-8H,3-4,9-10H2,1-2H3,(H,16,20)(H,17,18,21)

InChI Key

BYPBQSMJAZZOOD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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